molecular formula C8H5BrN2O B13351268 3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile

3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile

Cat. No.: B13351268
M. Wt: 225.04 g/mol
InChI Key: QGQRAYSNTUHFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile (CAS 2228170-24-7) is a high-purity chemical intermediate designed for advanced organic synthesis and pharmaceutical research . Its molecular structure, which features a bromopyridine moiety and a beta-keto-nitrile group, makes it a valuable building block for constructing complex molecules . The compound is primarily used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the bromine atom acts as a handle for forming new carbon-carbon bonds . This reactivity is essential in the discovery and development of new therapeutic compounds and agrochemicals . The reactive keto and nitrile functions allow for further functionalization, enabling researchers to explore novel chemical pathways and optimize the properties of lead compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

3-(3-bromopyridin-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C8H5BrN2O/c9-6-2-1-5-11-8(6)7(12)3-4-10/h1-2,5H,3H2

InChI Key

QGQRAYSNTUHFIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)CC#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile typically involves the reaction of 3-bromopyridine with a suitable nitrile precursor under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For example, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazopyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For example, similar compounds like bromopyruvic acid target glyceraldehyde-3-phosphate dehydrogenase, inhibiting its activity and affecting cellular metabolism . The exact molecular targets and pathways for this compound may vary depending on its specific application and structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Thiophene Hybrid Systems

3-[2,6-Di(2-thienyl)-4-pyridyl]-3-oxopropanenitrile (CAS: N/A)
  • Structure : Contains a pyridine core fused with two thiophene rings at the 2- and 6-positions.
  • Key Data :
    • IR peaks: 2214 cm⁻¹ (C≡N), 1703 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N) .
    • Molecular weight: 310 g/mol, with distinct MS fragments at m/z 282 (35%) and 83 (20%) .
  • Applications : Used in optoelectronics due to extended π-conjugation from thiophene substituents, unlike the bromopyridine derivative, which is more pharmacologically oriented .
3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (CAS: N/A)
  • Structure: Pyrrole ring substituted with a methyl group and a ketone-cyanoethyl chain.
  • Key Data: Catalytic utility: Participates in Knoevenagel cyclocondensation reactions to synthesize pyrazolo[1,2-b]phthalazine derivatives .
  • Comparison : The absence of a pyridine ring reduces aromatic stabilization, making it more reactive in cycloaddition reactions compared to the bromopyridine analogue .

Bromine-Substituted Analogues

3-[1-(5-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS: 2060021-32-9)
  • Structure: Combines a bromo-fluorophenyl group with a piperidinone-oxopropanenitrile moiety.
  • Key Data :
    • Molecular formula: C₁₄H₁₂BrFN₂O₂ , molecular weight: 339.16 g/mol .
  • Applications : Investigated for central nervous system (CNS) drug development, leveraging halogen substituents for enhanced blood-brain barrier permeability .
3-(3-Bromophenyl)-3-oxopropanenitrile (CAS: 70591-86-5)
  • Structure : Bromophenyl group directly attached to the oxopropanenitrile chain.
  • Key Data :
    • Patent relevance: Intermediate in synthesizing antiviral and anticancer agents (e.g., Bristol-Myers Squibb’s WO2014/28384) .
  • Comparison : The lack of a pyridine ring reduces nitrogen-mediated hydrogen bonding, altering its pharmacokinetic profile .

Heterocyclic Derivatives with Pharmacological Activity

3-((3S,4R)-2,4-Dimethyl-3-(2-oxo-3,6-dihydroimidazo(4,5-d)pyrrolo[2,3-b]pyridin-1(2H)-yl)piperidin-1-yl)-3-oxopropanenitrile (dpp15)
  • Structure : Complex spirocyclic system with imidazopyrrolopyridine and piperidine moieties.
  • Key Data :
    • IC₅₀: 0.8 nM against JAK3, making it a potent JAK inhibitor .
    • Docking score: -12.3 kcal/mol, superior to simpler oxopropanenitrile derivatives .
  • Comparison : The extended heterocyclic framework enhances target specificity compared to 3-(3-bromopyridin-2-yl)-3-oxopropanenitrile, which serves as a simpler scaffold .
3-(9H-Carbazol-9-yl)-3-oxopropanenitrile (CAS: N/A)
  • Structure : Carbazole moiety linked to oxopropanenitrile.
  • Key Data :
    • Applications: Synthesizes dual tubulin-polymerization inhibitors with IC₅₀ values <100 nM in cancer cell lines .
  • Comparison : The carbazole group provides planar aromaticity for intercalation into DNA, a feature absent in bromopyridine derivatives .

Research Findings and Trends

  • Reactivity : Bromopyridine derivatives exhibit moderate electrophilicity at the carbonyl group, enabling nucleophilic additions (e.g., with amines or hydrazines) . Thiophene- or carbazole-containing analogues show enhanced conjugation, favoring applications in materials science .
  • Pharmacological Potential: JAK inhibitors derived from oxopropanenitrile scaffolds prioritize sp³-hybridized nitrogen atoms for binding affinity, as seen in dpp15 .

Biological Activity

3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile (CAS No. 2228170-24-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H5BrN2O
  • Molecular Weight : 225.05 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests potential interactions with biological targets, making it a candidate for further investigation.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The presence of the bromopyridine moiety may enhance its binding affinity to target proteins, leading to significant pharmacological effects.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

Anticancer Potential

Another research effort focused on the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound induced apoptosis in these cells, suggesting a mechanism involving programmed cell death.

Cell Line IC50 (µM)
A54925
MCF730

Inhibition of Enzymatic Activity

The compound was also evaluated for its ability to inhibit specific enzymes involved in cancer progression. It was found to inhibit the activity of matrix metalloproteinases (MMPs), which are critical in tumor metastasis.

Comparative Analysis

When compared with similar compounds, this compound demonstrates unique properties that may enhance its efficacy as a therapeutic agent.

Compound Biological Activity
3-(2-Pyridyl)-3-oxopropanenitrileModerate antibacterial
4-(4-Bromophenyl)-3-oxopropanenitrileHigh anticancer activity

Q & A

Basic: What are the common synthetic routes for 3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as:

  • Condensation reactions between bromopyridine derivatives and activated carbonyl precursors (e.g., diethoxypropionitrile) under acidic or basic catalysis .
  • Cyclization using NaH or similar bases to promote intramolecular bond formation .
  • Nitrile introduction via nucleophilic substitution or cyanation reactions .

Critical Factors Affecting Yield:

  • Catalyst selection (e.g., piperidine for Knoevenagel condensations) .
  • Temperature control (0–5°C for nitrile stability) .
  • Purification methods (e.g., column chromatography to isolate intermediates) .

Advanced: How can researchers optimize synthesis to address low yields or byproduct formation?

Methodological Answer:
Optimization strategies include:

  • Microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
  • Continuous flow chemistry for precise control of reaction parameters (e.g., residence time) .
  • Byproduct analysis using LC-MS or NMR to identify and suppress competing pathways .

Example Workflow:

Screen catalytic systems (e.g., transition metals vs. organocatalysts).

Use in-line FTIR for real-time monitoring of intermediates.

Employ recrystallization or cocrystal formation for purification .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify the bromopyridine moiety (δ ~8.5 ppm for aromatic protons) and nitrile group (δ ~120 ppm) .
  • X-ray Diffraction (XRD): Resolves the planar geometry of the pyridine ring and ketone positioning .
  • Mass Spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H]+ at m/z 255.0) .

Advanced: How can conflicting crystallographic data on similar derivatives be resolved?

Methodological Answer:

  • Variable-Temperature XRD: Identifies conformational flexibility in the oxopropanenitrile group .
  • DFT Calculations: Compare experimental and computed bond lengths/angles to validate structural models .
  • Synchrotron Radiation: Enhances resolution for polymorphic forms (e.g., distinguishing α/β phases) .

Basic: What biological activities are associated with this compound?

Methodological Answer:

  • JAK Inhibition: Structural analogs (e.g., frevecitinib) show selective inhibition of Janus kinases, indicating potential anti-inflammatory applications .
  • Enzyme Binding Studies: Fluorescence polarization assays quantify binding affinity to kinase domains .

Key SAR Insights:

  • The bromopyridine group enhances target selectivity.
  • The nitrile moiety improves metabolic stability .

Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Fragment-Based Drug Design: Synthesize derivatives with modifications to the pyridine ring or nitrile group .
  • Molecular Dynamics Simulations: Predict binding modes to JAK1/2 active sites .
  • High-Throughput Screening (HTS): Test libraries of analogs for IC50 values against kinase panels .

Basic: What reactions involve the nitrile and ketone groups?

Methodological Answer:

  • Nitrile Reactivity:
    • Hydrolysis to amides under acidic conditions .
    • Cycloadditions (e.g., [3+2] with azides) to form tetrazoles .
  • Ketone Reactivity:
    • Nucleophilic additions (e.g., Grignard reagents) .
    • Reductive amination to form secondary amines .

Advanced: How to address unexpected reactivity during functionalization?

Methodological Answer:

  • Protecting Groups: Temporarily shield the nitrile (e.g., silylation) to direct reactivity to the ketone .
  • Kinetic Control: Use low temperatures to favor kinetic over thermodynamic products .
  • Trapping Agents: Add thiourea to intercept reactive intermediates (e.g., enolates) .

Basic: How are solubility and stability challenges managed?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/water mixtures to enhance aqueous solubility .
  • Lyophilization: Stabilize the compound for long-term storage .
  • pH Adjustment: Maintain neutral conditions to prevent nitrile hydrolysis .

Advanced: What methodologies study polymorphic forms for pharmaceutical development?

Methodological Answer:

  • XRPD Screening: Identify polymorphs via distinct 2θ peaks (e.g., 8.25°, 13.25°) .
  • DSC/TGA: Characterize thermal stability and phase transitions .
  • Slurry Conversion: Isolate the most thermodynamically stable form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.